(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a fluorine and methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the stereoselective dihydroxylation of electron-rich alkenes. One method involves the use of TEMPO/IBX in trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to achieve high levels of diastereocontrol . The resulting diols can be selectively deprotected and functionalized to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale stereoselective hydrogenation processes using chiral metal catalysts. These methods ensure the efficient and enantioselective synthesis of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, diphenyl diselenide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2-fluoro-4-hydroxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
IUCDDKLSPJFWKB-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.